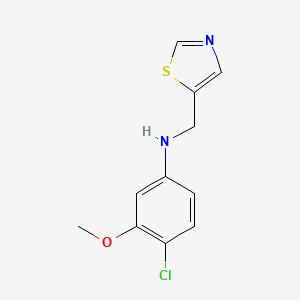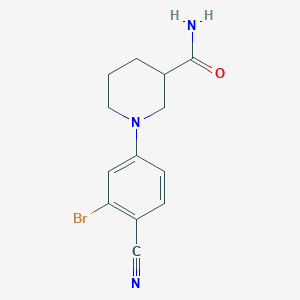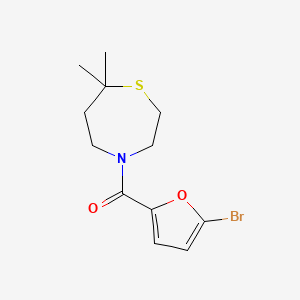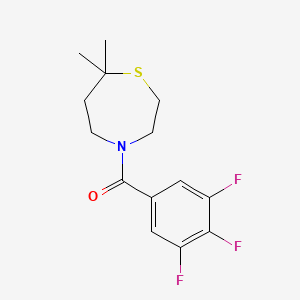![molecular formula C12H8N2O2 B6634806 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione](/img/structure/B6634806.png)
2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione
Overview
Description
2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
- 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione has been utilized in the synthesis of tetracyclic compounds with a thiazolidinone or thiazinone ring (Nakamori, Saito, & Kasai, 1988).
- It is involved in the transformation of 2-acylamino-3-amino-1,4-naphthoquinones under alkaline and acid-catalyzed conditions (Carroll & Blackwell, 1969).
Potential Anticancer Applications
- Some derivatives of this compound show potential as anticancer drug candidates, particularly in targeting slowly growing solid tumors (Kuo et al., 1996).
Reactions and Mechanisms
- The compound participates in C-alkylation reactions via the SRN1 mechanism, highlighting its reactivity and potential utility in various synthetic applications (Vanelle et al., 1994).
Biological Activity
- Imidazole-based 1,4-naphthoquinones, including this compound derivatives, have shown antibacterial and antifungal activities, making them potential candidates for drug development against multi-drug resistant infections (Choudhari et al., 2020).
Colorimetric Sensing
- Derivatives of this compound have been studied for their colorimetric sensing capabilities, particularly in detecting fluoride and cyanide ions, demonstrating their potential in environmental monitoring and analysis (Manivannan, Satheshkumar, & Elango, 2013).
Antiproliferative Activity
- Novel compounds bearing the this compound structure have been shown to possess antiproliferative activity against various cancer cell lines, indicating their potential in cancer treatment (Liu, Zhang, Zhang, & Yan, 2018).
Properties
IUPAC Name |
2-methyl-1H-benzo[f]benzimidazole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-6-13-9-10(14-6)12(16)8-5-3-2-4-7(8)11(9)15/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQGSZNUHVYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6634728.png)
![[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B6634742.png)
![3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634754.png)

![N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine](/img/structure/B6634762.png)
![3-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634765.png)
![N-[(1-methylsulfanylcyclobutyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6634773.png)
![1-[4-(4-Chloro-3-methoxyanilino)piperidin-1-yl]ethanone](/img/structure/B6634790.png)
![2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6634795.png)

![2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B6634816.png)
![2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634817.png)


